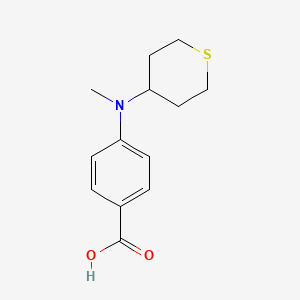

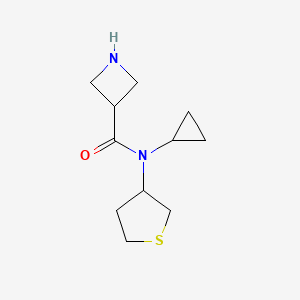

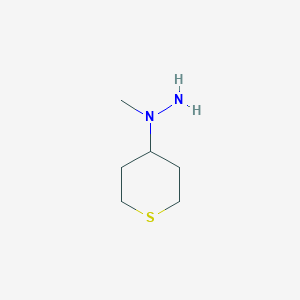

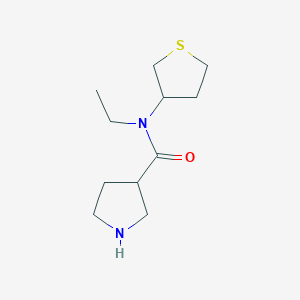

![molecular formula C12H15FN2O2 B1477723 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one CAS No. 2098118-28-4](/img/structure/B1477723.png)

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one

Overview

Description

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Development

- Benzoxazepine cores, including the mTOR inhibitor, have been synthesized with scalable processes. The 7-bromobenzoxazepine and aminopyridyl fragment play key roles in these syntheses (Naganathan et al., 2015).

Medicinal Chemistry Applications

- Benzoxazepine scaffolds, such as 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, have significant applications in medicinal chemistry. They are used in organocatalytic asymmetric Mannich reactions to create cyclic amines with chiral C‒F stereocenters (Li, Lin, & Du, 2019).

Heterocyclic Compound Synthesis

- Research involves synthesizing heterocyclic compounds like oxazepine derivatives from 2-aminobenzimidazole. These compounds have potential applications in various chemical and biological fields (Adnan, Hassan, & Thamer, 2014).

Solid Support Synthesis

- Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using solid support and SNAr methodology highlights its potential for creating diverse chemical libraries (Ouyang, Tamayo, & Kiselyov, 1999).

Diastereoselective Synthesis

- Salicylaldehydes and protected 1,2-amino alcohols have been used to synthesize 2,3-dihydrobenzo[f][1,4]oxazepines. These compounds have drug-like properties and introduce diversity in chemical synthesis (Banfi et al., 2013).

Isomer Synthesis

- Synthesis of isomers like 2-(7-fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones, showcases the versatility of these compounds in chemical synthesis (Xiaoguang & Du-lin, 2005).

Radioligand Synthesis

- Compounds like (R)-OHDMI and (S,S)-CFMME, synthesized from benzoxazepine analogues, are explored as radioligands for imaging norepinephrine transporters, indicating potential applications in medical imaging and diagnostics (Schou et al., 2006).

properties

IUPAC Name |

1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-7-12(16)15-4-5-17-11-3-2-10(13)6-9(11)8-15/h2-3,6,14H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPJQBYXIMOJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCOC2=C(C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.